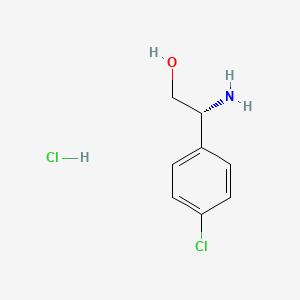

(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride

Beschreibung

BenchChem offers high-quality (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-(4-chlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSCNYFGCTZKFU-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CO)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological activity of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride.

An In-Depth Technical Guide on the Biological Activity of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride

Abstract

This technical guide provides a comprehensive framework for the preclinical biological evaluation of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride. While direct pharmacological data for this specific molecule is not extensively available in public literature, its chemical structure as a chiral phenylethanolamine derivative strongly suggests potential activity within the central nervous system (CNS). Phenylethanolamines are a well-established class of compounds known to interact with monoamine transporters and adrenergic receptors, forming the basis of many therapeutic agents. This document serves as a roadmap for researchers and drug development professionals, outlining a logical, multi-tiered research program to elucidate the compound's biological activity, from initial in vitro screening to in vivo behavioral validation. We provide detailed, field-proven protocols and explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to characterizing this promising chemical entity.

Introduction and Rationale for Investigation

(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a chiral small molecule belonging to the phenylethanolamine class.[1][2] Its core structure is a foundational motif in many biologically active molecules that modulate neurotransmission.[3][4] The presence of a para-chloro substituent on the phenyl ring is a key feature, known to influence lipophilicity and electronic properties, which can significantly modulate biological activity and pharmacokinetic profiles.[2]

Currently, this compound is primarily recognized as a versatile building block for the synthesis of more complex therapeutic agents, particularly those targeting neurological disorders.[2][5] However, there is a notable gap in the scientific literature regarding the intrinsic biological activity of the molecule itself. Given its structural similarities to known monoamine reuptake inhibitors and adrenergic agents, a thorough investigation is warranted to determine its potential as a novel CNS-active compound.

This guide proposes a systematic and comprehensive research workflow to fully characterize the pharmacological profile of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride.

Core Structural Features and Hypothesized Biological Targets

-

Phenylethanolamine Scaffold: This backbone is shared with endogenous neurotransmitters like norepinephrine and epinephrine, as well as numerous synthetic drugs, suggesting a high probability of interaction with monoaminergic systems.[3]

-

Chirality (R-enantiomer): Stereochemistry is crucial for biological interactions. The specific (R)-configuration will dictate the compound's affinity and efficacy for its molecular targets. For instance, in the case of phenylethanolamine N-methyltransferase (PNMT), the enzyme shows a preference for the (1R)-isomers of its substrates.[6]

-

4-Chlorophenyl Group: Halogen substitution on the phenyl ring is a common feature in many CNS drugs, including selective serotonin reuptake inhibitors (SSRIs) and other monoamine transporter inhibitors. This substitution can enhance binding affinity and alter selectivity.[7]

Based on these features, we hypothesize that the primary biological activities of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride will involve one or more of the following:

-

Inhibition of Monoamine Transporters: The compound may exhibit inhibitory activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT).[7]

-

Modulation of Adrenergic Receptors: Interaction with α- and/or β-adrenergic receptors is a common characteristic of phenylethanolamines.[4][8]

-

Inhibition of Monoamine Oxidase (MAO): As an amine-containing structure, there is a possibility of interaction with MAO-A or MAO-B, enzymes critical for neurotransmitter catabolism.[9]

Proposed Research and Development Workflow

A logical, phased approach is critical to efficiently characterize the compound's biological activity. The proposed workflow begins with broad in vitro screening to identify primary targets and functional effects, followed by more focused in vivo studies to assess its potential therapeutic relevance.

Sources

- 1. (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride | C8H11Cl2NO | CID 67033243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 4. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Comprehensive Analytical Strategies for (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride

Introduction

(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a chiral compound of significant interest in medicinal and synthetic chemistry.[1] As a derivative of the phenylethanolamine class, it serves as a crucial building block for synthesizing more complex, biologically active molecules.[1] The stereochemistry of such compounds is often paramount to their therapeutic efficacy and safety, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[2][3] Consequently, the development of robust, accurate, and validated analytical methods to control the chemical and enantiomeric purity of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a critical requirement for researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the essential analytical techniques for the comprehensive characterization of this compound. We will delve into chromatographic methods for purity and enantiomeric excess determination, alongside spectroscopic techniques for structural elucidation and confirmation. The protocols described herein are designed to be self-validating systems, grounded in established scientific principles to ensure trustworthiness and reproducibility.

Physicochemical Properties

A thorough understanding of the compound's fundamental properties is the first step in developing any analytical method.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-2-(4-chlorophenyl)ethanol;hydrochloride | [4] |

| CAS Number | 1391448-75-1 | [4] |

| Molecular Formula | C₈H₁₁Cl₂NO | [5] |

| Molecular Weight | 208.09 g/mol | [6][7] |

| Physical Form | Solid | |

| Purity (Typical) | ≥98% | [8] |

| Storage | 2-8°C, sealed storage, away from moisture | |

| InChI Key | JYSCNYFGCTZKFU-QRPNPIFTSA-N |

Part 1: Chromatographic Analysis for Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of pharmaceutical intermediates.[9] For chiral molecules, specialized chiral stationary phases (CSPs) are required to separate enantiomers.

Assay and Impurity Profiling by Reversed-Phase HPLC (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Nonpolar compounds are retained longer on the column. This method is ideal for quantifying the main compound and detecting any process-related impurities or degradation products.[10][11]

Experimental Protocol: RP-HPLC for Purity Determination

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase:

-

Solvent A: 0.1% Phosphoric Acid in Water.

-

Solvent B: Acetonitrile.

-

Isocratic Elution: 50:50 (v/v) Solvent A: Solvent B.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 225 nm.[11]

-

Injection Volume: 10 µL.

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Quantification: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Causality: The choice of a C18 column provides excellent retention and separation for moderately polar compounds like the analyte. The acetonitrile/water mobile phase is a standard choice offering good solvating power and UV transparency. The acidic modifier (phosphoric acid) ensures the amine functional group is protonated, leading to sharp, symmetrical peaks by minimizing tailing.

Enantiomeric Purity by Chiral HPLC

Principle: Chiral HPLC is the most versatile and important tool for resolving enantiomers.[9] It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and thus separate. Polysaccharide-based CSPs, such as cellulose or amylose derivatives, are highly effective for a wide range of chiral molecules, including amino alcohols.[12][13]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol is adapted from a validated method for the structurally analogous compound 1-(4-Chlorophenyl)ethanol, which serves as a robust starting point for method development.[2]

-

Column: Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 10 µm particle size.[2]

-

Mobile Phase: n-Hexane / 2-Propanol (IPA) (97:3, v/v).[2]

-

Flow Rate: 0.5 mL/min.[2]

-

Column Temperature: 25 °C.[2]

-

Detection: UV at 220 nm.[2]

-

Injection Volume: 10 µL.

-

Sample Preparation:

-

Prepare a stock solution of the racemic standard at 1 mg/mL in the mobile phase to confirm the resolution and identity of the two enantiomer peaks.

-

Dissolve the (R)-enantiomer sample in the mobile phase to a concentration of approximately 1 mg/mL.[2]

-

-

Analysis: The enantiomeric excess (ee) is calculated using the peak areas of the (R)- and (S)-enantiomers:

-

ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

-

Causality: Normal phase chromatography (hexane/IPA) is typically preferred for polysaccharide-based CSPs. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. The carbamate groups on the cellulose backbone form transient diastereomeric complexes with the enantiomers, leading to differential retention.

Workflow Visualization

Caption: General workflow for HPLC analysis.

Part 2: Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for confirming the chemical identity and structure of the analyte.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the different types of protons and their connectivity, while ¹³C NMR identifies the different types of carbon atoms.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if using an organic solvent.[10][14]

-

Instrumentation: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Utilize standard pulse programs for ¹H, ¹³C, and potentially 2D correlation experiments like COSY or HSQC for unambiguous assignments.

-

Data Analysis: Integrate ¹H NMR signals and assign chemical shifts (δ) in parts per million (ppm) for all signals relative to the internal standard.

Expected Spectroscopic Data (Predicted)

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~7.4 | Doublet | 2H | 2 x Ar-H (ortho to -CH) |

| Aromatic Protons | ~7.3 | Doublet | 2H | 2 x Ar-H (meta to -CH) |

| Methine Proton | ~4.5 | Doublet of Doublets | 1H | -CH(NH₂) |

| Methylene Protons | ~3.7 | Multiplet | 2H | -CH₂(OH) |

| Amine Protons | Variable | Broad Singlet | 2H | -NH₂ |

| Hydroxyl Proton | Variable | Broad Singlet | 1H | -OH |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbon | ~140 | Ar-C (ipso to -CH) |

| Aromatic Carbon | ~132 | Ar-C (ipso to -Cl) |

| Aromatic Carbons | ~129 | 2 x Ar-CH |

| Aromatic Carbons | ~128 | 2 x Ar-CH |

| Methine Carbon | ~58 | -CH(NH₂) |

| Methylene Carbon | ~65 | -CH₂(OH) |

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[14]

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for a neat sample, a thin film can be prepared on a salt plate (e.g., NaCl).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum first, then the sample spectrum over a range of 4000-400 cm⁻¹.[14][15]

-

Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Absorption (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) | ~3350 (broad) |

| N-H Stretch (Amine) | 3300-3500 (medium) | ~3400 (two bands) |

| C-H Stretch (Aromatic) | 3010-3100 | ~3050 |

| C-H Stretch (Aliphatic) | 2850-2960 | ~2940, ~2880 |

| C=C Stretch (Aromatic) | 1400-1600 | ~1590, ~1490 |

| C-O Stretch (Primary Alcohol) | 1000-1075 | ~1060 |

| C-Cl Stretch | 700-850 | ~820 |

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, typically coupled to an HPLC system (LC-MS).

-

Data Acquisition: Acquire data in positive ion mode. The protonated molecule [M+H]⁺ should be observed. For fragmentation data, perform MS/MS analysis on the parent ion.

-

Data Analysis: Confirm the molecular weight from the [M+H]⁺ ion. The molecular weight of the free base is 171.62 g/mol .[1] The expected [M+H]⁺ ion would be at m/z 172.6.

Predicted Fragmentation Pathway

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the quality control and characterization of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride. The combination of RP-HPLC for purity, chiral HPLC for enantiomeric excess, and a suite of spectroscopic techniques (NMR, IR, MS) for structural confirmation ensures a thorough understanding of the material's identity, strength, and purity. Adherence to these scientifically-grounded protocols will enable researchers and developers to generate reliable and reproducible data, which is essential for advancing pharmaceutical research and development.

References

-

(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride | C8H11Cl2NO | CID - PubChem. Available from: [Link]

-

Chiral HPLC Separations - Phenomenex. Available from: [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available from: [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

-

SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE - Malaysian Journal of Analytical Sciences. Available from: [Link]

-

Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. Available from: [Link]

-

HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Available from: [Link]

-

2-Amino-2-(4-chlorophenyl)ethanol | 179811-64-4 - BuyersGuideChem. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride | C8H11Cl2NO | CID 67033243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. achmem.com [achmem.com]

- 7. (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride [cymitquimica.com]

- 8. 179811-64-4 | 2-Amino-2-(4-chlorophenyl)ethanol - AiFChem [aifchem.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mjas.analis.com.my [mjas.analis.com.my]

NMR spectroscopy of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride

An Application Note on the NMR Spectroscopic Analysis of (R)-2-Amino-2-(4-chlorophenyl)ethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a chiral molecule of significant interest in pharmaceutical development due to its role as a key intermediate in the synthesis of various bioactive compounds. The stereochemistry of such molecules is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the precise and accurate determination of both the chemical structure and the enantiomeric purity is a critical step in the quality control and regulatory approval process for active pharmaceutical ingredients (APIs).

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique that provides detailed information about molecular structure. However, standard NMR conditions are achiral, meaning enantiomers are indistinguishable. This application note provides a comprehensive guide to the NMR analysis of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride, covering structural verification by ¹H and ¹³C NMR and the determination of enantiomeric purity using a chiral solvating agent (CSA).

Scientific Principles: Distinguishing Enantiomers with NMR

Enantiomers possess identical physical properties in an achiral environment, resulting in identical NMR spectra. To differentiate them, it is necessary to introduce a chiral environment, which converts the enantiomeric pair into a pair of diastereomers. Diastereomers have distinct physical properties and, therefore, different NMR spectra.[2][3] This can be achieved through two primary methods:

-

Chiral Derivatizing Agents (CDAs): The enantiomers are covalently bonded to an enantiomerically pure CDA, forming stable diastereomers that can be distinguished by NMR.[3]

-

Chiral Solvating Agents (CSAs): The analyte is dissolved in a solution containing an enantiomerically pure CSA. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte.[1][4] These transient complexes are in rapid equilibrium with the uncomplexed forms, but the differing stabilities and geometries of the diastereomeric interactions lead to observable differences in the chemical shifts (Δδ) of the analyte's signals.[5] The ratio of the integrated signals for the resolved peaks directly corresponds to the enantiomeric ratio.[2]

The use of CSAs is often preferred due to the simplicity of sample preparation, as it avoids a chemical reaction and subsequent purification steps.[6] For chiral amines and alcohols, binaphthol derivatives such as (R)-1,1'-bi-2-naphthol (BINOL) are effective CSAs.[1]

Experimental Protocols

Part 1: Structural Verification by ¹H and ¹³C NMR

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra to confirm the chemical structure of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.[7]

-

Add approximately 0.6 mL of a suitable deuterated solvent, such as Methanol-d₄ (CD₃OD) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The hydrochloride salt form generally has better solubility in polar solvents. Chloroform-d (CDCl₃) may be used but solubility can be limited.

-

Vortex the vial until the sample is completely dissolved. The solution must be clear and free of any particulate matter.[7][8]

-

Using a Pasteur pipette with a cotton wool filter, transfer the solution into a clean, dry 5 mm NMR tube.[9] The final sample height should be approximately 4 cm (0.5-0.6 mL).[8]

-

-

Instrument Parameters (500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 2.0 s

-

Acquisition Time (AQ): ~3-4 s

-

Spectral Width (SW): 20 ppm

-

Temperature: 298 K

-

-

¹³C{¹H} NMR:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans (NS): 1024 or more, depending on concentration

-

Relaxation Delay (D1): 2.0 s

-

Acquisition Time (AQ): ~1-2 s

-

Spectral Width (SW): 240 ppm

-

Temperature: 298 K

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale. For CD₃OD, reference the residual solvent peak at 3.31 ppm for ¹H and 49.0 ppm for ¹³C.

-

Integrate the peaks in the ¹H spectrum.

-

Caption: Workflow for structural verification NMR.

Part 2: Determination of Enantiomeric Purity using a Chiral Solvating Agent

This protocol uses (R)-1,1'-bi-2-naphthol ((R)-BINOL) as the CSA to resolve the signals of the R and S enantiomers.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the analyte by dissolving ~10 mg of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride in 0.6 mL of Chloroform-d (CDCl₃). Note: The free base form of the analyte may provide better results with BINOL in CDCl₃. If starting with the hydrochloride salt, neutralization followed by extraction may be necessary for optimal complexation.

-

Acquire a standard ¹H NMR spectrum of the analyte alone.

-

To the same NMR tube, add the CSA, (R)-BINOL. Start with 0.5 equivalents and incrementally increase to 1.0-1.5 equivalents, acquiring a spectrum at each addition to monitor for signal separation. The interaction is concentration and temperature-dependent.

-

Gently shake the tube to ensure thorough mixing.

-

-

Instrument Parameters (500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans (NS): 64-128 (to achieve high signal-to-noise for accurate integration)

-

Relaxation Delay (D1): 5.0 s (a longer delay ensures full relaxation for quantitative accuracy)

-

Acquisition Time (AQ): ~4 s

-

Spectral Width (SW): 20 ppm

-

Temperature: 298 K (or optimize for best resolution)

-

-

-

Data Processing and Analysis:

-

Process the spectrum as described in Part 1.

-

Identify a well-resolved proton signal that has split into two distinct peaks (or sets of peaks), corresponding to the two enantiomers complexed with the CSA. Protons close to the chiral center (e.g., the methine proton -CH(N)- or the methylene protons -CH₂OH) are most likely to show the largest separation (ΔΔδ).

-

Carefully integrate the resolved signals corresponding to the major (R) and minor (S) enantiomers.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Integral of Major Enantiomer - Integral of Minor Enantiomer) / (Integral of Major Enantiomer + Integral of Minor Enantiomer)] x 100

-

Caption: Logic flow for enantiomeric purity analysis.

Data Interpretation and Expected Results

Structural Assignment

The chemical structure of 2-Amino-2-(4-chlorophenyl)ethanol contains three distinct proton environments and six unique carbon environments (four aromatic, two aliphatic).

| Atom Numbering | ¹H Chemical Shift (ppm, Predicted) | ¹³C Chemical Shift (ppm, Predicted) | Multiplicity / Notes |

| 1 | ~4.2 - 4.5 | ~58 - 62 | dd, Methine proton (-CH-N) |

| 2 | ~3.6 - 3.9 | ~65 - 69 | m, Methylene protons (-CH₂-O) |

| 3, 5 | ~7.3 - 7.5 | ~128 - 130 | d, Aromatic protons ortho to -CH |

| 4, 6 | ~7.3 - 7.5 | ~129 - 131 | d, Aromatic protons ortho to -Cl |

| Ar-C (ipso) | - | ~138 - 142 | Quaternary carbon attached to C1 |

| Ar-C (ipso) | - | ~133 - 136 | Quaternary carbon attached to Cl |

| -NH₂ / -OH | Broad, variable | - | Exchangeable protons, may not be observed or appear as a broad singlet. In the hydrochloride form, -NH₃⁺ protons will be present. |

Note: Predicted chemical shifts are estimates. Actual values depend on solvent, concentration, and pH. The hydrochloride form will cause downfield shifts, particularly for protons near the ammonium group.[10] Data from similar compounds like 2-amino-1-phenylethanol supports these ranges.[11][12]

Enantiomeric Purity Assessment

Upon addition of (R)-BINOL, one or more proton signals of the analyte should split into two. For instance, the methine proton (H1) signal might appear as two distinct doublets of doublets. The integration of these two signals will allow for the quantification of the enantiomeric excess. For a sample of pure (R)-2-Amino-2-(4-chlorophenyl)ethanol, only one set of signals corresponding to the (R,R) diastereomeric complex should be observed, with any signal for the (S,R) complex being at or below the limit of detection.

Conclusion

NMR spectroscopy is a powerful and versatile tool for the complete characterization of chiral pharmaceutical intermediates like (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride. By following the detailed protocols in this guide, researchers can reliably verify the chemical structure and, through the use of a chiral solvating agent, accurately determine the enantiomeric purity. These methods are essential for ensuring the quality, safety, and efficacy of chiral drug substances.

References

- James, T. L. (Ed.). (2008). Nuclear Magnetic Resonance of Biological Macromolecules, Part A & B. Academic Press. [URL not available]

-

Power, W. P., & Wasylishen, R. E. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 128(35), 11557–11565. [Link]

-

Salsbury, J. S., et al. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. In Chemistry LibreTexts. [Link]

-

Di Tizio, V., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13194–13205. [Link]

-

LibreTexts. (2021). 19.4: Enantiomeric Purity. In Chemistry LibreTexts. [Link]

-

Smith, S. A., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science, 2(4), 241–248. [Link]

-

Lewis, R. J., et al. (2013). Enantiomeric purity determination by NMR: proving the purity of a single enantiomer. Tetrahedron: Asymmetry, 24(13-14), 866–870. [Link]

-

Di Tizio, V., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13194–13205. [Link]

-

Gu, G., & Zhao, C. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry, 96(2), 701–706. [Link]

-

Bryce, D. L., & Wasylishen, R. E. (2002). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A, 106(14), 3633–3642. [Link]

- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. John Wiley & Sons. [URL not available]

-

Li, G., et al. (2018). Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-position aldol. Tetrahedron Letters, 59(19), 1834-1837. [Link]

-

Harris, R. K., et al. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. Magnetic Resonance in Chemistry, 46(S1), S94-S105. [Link]

-

Singh, T., & Singh, V. K. (2015). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. [Link]

-

Wenzel, T. J., & Wilcox, J. D. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210–214. [Link]

-

Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 25969-25976. [Link]

-

Avdievich, N. I., & Golenja, C. T. (1992). ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence of Diastereoisomerism. Magnetic Resonance in Chemistry, 30(10), 915-921. [Link]

-

Perras, F. A., et al. (2018). Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. Molecular Pharmaceutics, 15(3), 1184–1196. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000307 - 2-Amino-1-phenylethanol. [Link]

-

Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Institut für Chemie. [Link]

-

Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-2-phenylethanol. PubChem. [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Rocha, L. C., et al. (2013). Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society, 24(9), S1-S36. [Link]

-

Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Achmem. (n.d.). (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride. [Link]

-

Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

-

SpectraBase. (n.d.). 2-Amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile - Optional[13C NMR]. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

National Center for Biotechnology Information. (n.d.). (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride. PubChem. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organomation.com [organomation.com]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. bmse000307 2-Amino-1-phenylethanol at BMRB [bmrb.io]

- 12. (S)-(+)-2-Phenylglycinol(20989-17-7) 1H NMR spectrum [chemicalbook.com]

High-Purity Isolation of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride: Principles and Protocols

An Application Guide for Researchers and Drug Development Professionals

Abstract: (R)-2-Amino-2-(4-chlorophenyl)ethanol is a valuable chiral building block in medicinal and synthetic chemistry, where its stereochemical integrity is paramount for the biological activity of its derivatives.[1][2] The hydrochloride salt is a common, stable form used in synthesis. This application note provides a comprehensive guide to the purification of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride, focusing on the practical and theoretical aspects of recrystallization. We will explore the rationale behind procedural choices, present a detailed, self-validating protocol, and outline the necessary analytical methods for quality control and purity verification. This guide is intended for researchers, chemists, and drug development professionals seeking to obtain this intermediate in a highly pure, enantiomerically enriched form.

Foundational Principles of Purification

The Nature of the Target Molecule and Its Salt Form

(R)-2-Amino-2-(4-chlorophenyl)ethanol possesses a crucial stereocenter and two key functional groups: a primary amine (-NH₂) and a primary alcohol (-OH).[1] The basicity of the amino group allows for the formation of a stable, crystalline hydrochloride salt by reacting the free base with hydrochloric acid. This salt form is often preferred for purification and storage due to its enhanced stability and crystallinity compared to the free base. The purification strategy must not only remove chemical impurities but also preserve the desired (R)-enantiomeric form.

Common Impurity Profile

The goal of purification is the removal of several classes of potential impurities:

-

Stereoisomeric Impurities: The most critical impurity is the corresponding (S)-enantiomer. Its presence can arise from an incomplete chiral resolution or a non-stereoselective synthesis.

-

Synthetic Precursors: Unreacted starting materials, such as 2-amino-1-(4-chlorophenyl)ethanone or 2-nitro-2-(4-chlorophenyl)ethanol, may persist.[1]

-

Reaction By-products: Side reactions can introduce structurally related impurities.

-

Residual Solvents: Solvents used in the synthesis or workup may be retained in the crude product.

Strategic Purification Approach: Recrystallization

While methods like chiral column chromatography are excellent for analytical assessment and small-scale separation, recrystallization is the most effective, scalable, and economical method for the bulk purification of a crystalline solid like (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride.[3][4] The principle relies on the subtle differences in solubility between the target compound and impurities in a chosen solvent system. The ideal solvent will dissolve the compound and impurities at an elevated temperature but will become a poor solvent for the target compound upon cooling, causing it to crystallize out in a purer form while the impurities remain in the solution (mother liquor).[5][6]

Protocol: High-Purity Recrystallization

This protocol is designed to be a self-validating system. The success of the purification is confirmed through the analytical methods described in Section 3.

Rationale for Solvent Selection

The hydrochloride salt is polar and ionic. Therefore, polar protic solvents are excellent candidates. Alcohols such as ethanol, methanol, and isopropanol are particularly suitable as they can effectively dissolve the salt when hot but have significantly lower solvating power when cold.[7][8] For this protocol, 95% ethanol is selected as it provides a good balance of solubility at reflux and insolubility at lower temperatures, and the 5% water content can aid in dissolving highly polar impurities.

Materials and Equipment

| Reagents & Materials | Equipment |

| Crude (R)-2-Amino-2-(4-chlorophenyl)ethanol HCl | Erlenmeyer flasks (2 sizes) |

| 95% Ethanol (Reagent Grade) | Heating mantle or hot plate with water/oil bath |

| Deionized Water (for cleaning) | Magnetic stirrer and stir bars |

| Acetone (for cleaning) | Condenser (reflux) |

| Filter paper | Büchner funnel and filter flask |

| Vacuum source | |

| Glassware (graduated cylinders, beakers) | |

| Spatulas | |

| Drying oven or vacuum desiccator |

Experimental Workflow Diagram

Caption: Workflow for the recrystallization of (R)-2-Amino-2-(4-chlorophenyl)ethanol HCl.

Step-by-Step Protocol

-

Dissolution:

-

Place the crude (R)-2-Amino-2-(4-chlorophenyl)ethanol HCl into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a small volume of 95% ethanol, enough to create a slurry.

-

Attach a reflux condenser and begin heating the mixture with stirring in a water or oil bath.

-

Add more hot 95% ethanol in small portions until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing the recovery yield.[5] Avoid adding a large excess of solvent.

-

-

Decolorization/Hot Filtration (Optional):

-

If the solution is highly colored or contains insoluble particulate matter, it may be treated with a small amount of activated charcoal.

-

After adding charcoal, heat the solution at reflux for 5-10 minutes.

-

Perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Causality: This step must be done quickly and with pre-heated equipment to prevent premature crystallization of the product in the funnel.[5]

-

-

Crystallization:

-

Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop.

-

Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to trap impurities within their lattice structure compared to the small crystals formed by rapid cooling.

-

Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Break the vacuum and add a small amount of ice-cold 95% ethanol to wash the crystals.

-

Reapply the vacuum to pull the wash solvent through. Repeat the wash if necessary. Causality: Washing with a small volume of cold solvent removes the residual mother liquor (which contains the impurities) from the crystal surfaces without re-dissolving a significant amount of the product.

-

-

Drying:

-

Keep the crystals on the filter under vacuum for 15-20 minutes to air-dry them as much as possible.

-

Transfer the purified crystals to a watch glass or crystallization dish and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

-

Purity Verification and Quality Control

A multi-faceted analytical approach is required to confirm the purity, identity, and enantiomeric integrity of the final product.[9]

Analytical Workflow Diagram

Caption: Analytical workflow for quality control of the purified product.

Analytical Methodologies and Acceptance Criteria

| Parameter | Methodology | Acceptance Criteria | Rationale |

| Appearance | Visual Inspection | White to off-white crystalline solid | A significant color change may indicate the presence of impurities or degradation. |

| Melting Point | Capillary Melting Point Apparatus | Sharp melting range (e.g., within 1-2 °C) | Pure crystalline compounds have sharp, well-defined melting points. Impurities typically broaden and depress the melting range. |

| Chemical Purity | Reverse-Phase HPLC (e.g., C18 column) with UV detection | ≥ 99.0% | Quantifies the main compound relative to any non-enantiomeric impurities.[9] |

| Enantiomeric Purity | Chiral HPLC (e.g., polysaccharide-based CSP) | (R)-enantiomer ≥ 99.5% e.e. | Directly measures the ratio of the (R)- to the (S)-enantiomer, which is critical for biological applications.[10][11] |

| Structural Identity | ¹H NMR Spectroscopy | Spectrum conforms to the known structure of (R)-2-Amino-2-(4-chlorophenyl)ethanol HCl | Confirms the chemical structure and absence of significant structural impurities.[9] |

Safety and Handling

(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride should be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[12][13][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[15]

-

Engineering Controls: Handle the compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][15]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[12][14]

Troubleshooting Guide

| Problem | Potential Cause | Solution |

| Compound "oils out" instead of crystallizing | The solution is too supersaturated, or the cooling rate is too fast. The solvent may be inappropriate. | - Re-heat the solution and add a small amount of additional solvent. - Ensure cooling is slow and undisturbed. - Scratch the inside of the flask with a glass rod to induce nucleation.[4] |

| Very Low Recovery Yield | Too much solvent was used during dissolution. The compound is too soluble in the chosen solvent even when cold. | - Concentrate the mother liquor by evaporating some solvent and attempt to crystallize a second crop. - Next time, use less solvent or switch to a solvent system where the compound is less soluble when cold (e.g., an ethanol/MTBE mixture). |

| Purity does not improve significantly | The impurity has very similar solubility to the product. The crystals formed too quickly, trapping impurities. | - Attempt a second recrystallization. - Try a different solvent or a two-solvent system (e.g., dissolve in ethanol, add ethyl acetate as an anti-solvent).[8] - Ensure cooling is very slow. |

| No crystals form upon cooling | The solution is not sufficiently saturated. | - Evaporate some of the solvent to increase the concentration. - Add a seed crystal of the pure compound. - Add a co-solvent in which the compound is insoluble (anti-solvent).[5] |

References

- Google Patents. (1999). US5866719A - Process for the purification of an aminoalcohol.

-

SciHorizon. (2023). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Retrieved from [Link]

-

MDPI. (2018). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (R)-2-Amino-2-(4-chlorophenyl)ethanol. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Retrieved from [Link]

-

European Patent Office. (1998). EP 0838448 A1 - Process for the separation of a mixture of enantiomers. Retrieved from [Link]

-

PubMed. (2003). Comparison of the chiral separation of amino-acid derivatives by a teicoplanin and RN-beta-CD CSPs using waterless mobile phases: Factors that enhance resolution. Retrieved from [Link]

-

MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

-

YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

J&K Scientific. (n.d.). 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. Retrieved from [Link]

-

CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

-

IUCr Journals. (2008). 6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile ethanol solvate. Retrieved from [Link]

-

Reddit. (2022). Purification of Amino-Pyrazoles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (R)-2-Amino-2-(4-chlorophenyl)ethanol [myskinrecipes.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. DSpace [cora.ucc.ie]

- 7. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Comparison of the chiral separation of amino-acid derivatives by a teicoplanin and RN-beta-CD CSPs using waterless mobile phases: Factors that enhance resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 12. fishersci.com [fishersci.com]

- 13. achmem.com [achmem.com]

- 14. (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride | 1391448-75-1 [sigmaaldrich.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride in Pharmaceutical Research

Introduction: The Strategic Importance of Chiral Amino Alcohols in Drug Discovery

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate precise stereochemical control during synthesis. (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride, a member of the phenylglycinol class of chiral amino alcohols, represents a valuable chiral building block for the asymmetric synthesis of complex therapeutic agents. Its structural features—a chiral center bearing both an amino and a hydroxyl group, and a substituted phenyl ring—make it a strategic precursor for APIs targeting a range of biological systems.

This guide provides an in-depth exploration of the utility of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride in pharmaceutical research. We will delve into its application as a key intermediate in the synthesis of β₃-adrenergic agonists, with a specific focus on a plausible synthetic route to a key precursor of Mirabegron, a contemporary therapeutic for overactive bladder. Furthermore, we will present detailed protocols for the analytical characterization of this chiral intermediate, ensuring its quality and stereochemical integrity. The underlying principles of the associated pharmacology and signaling pathways will also be elucidated to provide a comprehensive understanding of its significance.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis and analysis.

| Property | Value | Reference |

| Synonyms | (2R)-2-amino-2-(4-chlorophenyl)ethanol hydrochloride | |

| CAS Number | 1391448-75-1 | |

| Molecular Formula | C₈H₁₁Cl₂NO | |

| Molecular Weight | 208.09 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, sealed from moisture |

Application in the Synthesis of β₃-Adrenergic Agonists: A Pathway to Mirabegron Precursors

(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is an ideal starting material for the synthesis of enantiomerically pure β-adrenergic agonists. The stereochemistry of these agonists is crucial for their selective interaction with adrenergic receptors and for minimizing off-target effects.[1] Mirabegron, a selective β₃-adrenergic agonist, is a prime example of a modern therapeutic where stereochemical purity is critical for its efficacy in treating overactive bladder.[2] While the direct synthesis of Mirabegron often starts from a different phenylethanolamine derivative, we can logically propose a synthetic pathway to a key intermediate of Mirabegron starting from the title compound. This highlights its potential as a versatile chiral building block.

The key Mirabegron intermediate is (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol.[3][4] Our proposed synthesis leverages (R)-2-Amino-2-(4-chlorophenyl)ethanol as the source of the chiral core.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway to a key Mirabegron intermediate.

Protocol 1: Synthesis of (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-2-(4-chlorophenyl)ethanol

Objective: To perform N-alkylation of the starting material with 4-nitrophenethyl bromide.

Rationale: This step introduces the phenylethylamine moiety required for the final Mirabegron structure. The nitro group serves as a precursor to the aniline functionality, which is introduced at a later stage to avoid side reactions. A non-nucleophilic base is chosen to prevent unwanted reactions with the alkylating agent.

Materials:

-

(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride

-

4-Nitrophenethyl bromide

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser, separation funnel

Procedure:

-

To a solution of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride (1.0 eq) in anhydrous acetonitrile, add DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to liberate the free amine.

-

Add 4-nitrophenethyl bromide (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: Synthesis of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol

Objective: To reduce the nitro group to an amine and perform reductive dehalogenation.

Rationale: Catalytic hydrogenation using palladium on carbon is a standard and effective method for the reduction of aromatic nitro groups.[4] This method can also achieve reductive dehalogenation of the chlorophenyl group to a phenyl group under appropriate conditions, thus arriving at the desired Mirabegron intermediate.

Materials:

-

(R)-2-[[2-(4-nitrophenyl)ethyl]amino]-2-(4-chlorophenyl)ethanol

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas supply

-

Parr hydrogenation apparatus or similar

-

Celite®

Procedure:

-

Dissolve the product from Protocol 1 (1.0 eq) in methanol in a suitable pressure vessel.

-

Carefully add 10% Pd/C (5-10 mol %) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by crystallization or chromatography if necessary. This product is a key intermediate for the final condensation step to form Mirabegron.[3]

Pharmacological Context: The β₃-Adrenergic Signaling Pathway

The therapeutic effect of Mirabegron, and other drugs synthesized from similar chiral precursors, is derived from its function as a selective β₃-adrenergic receptor agonist. In the human bladder, the detrusor muscle is predominantly populated with β₃-adrenergic receptors.[5]

Mechanism of Action:

-

Receptor Binding: Mirabegron binds to and activates the β₃-adrenergic receptors on the surface of detrusor smooth muscle cells.[6]

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[7]

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

-

Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the relaxation of the detrusor muscle.[8]

This cascade results in an increased bladder capacity and a reduction in the symptoms of overactive bladder, such as urinary urgency and frequency.[9]

Caption: β₃-Adrenergic receptor signaling cascade in detrusor muscle.

Analytical Protocols for Quality Control

Ensuring the chemical purity and enantiomeric excess of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is critical for its use as a pharmaceutical intermediate.

Protocol 3: Purity and Enantiomeric Excess Determination by Chiral HPLC

Objective: To quantify the purity and determine the enantiomeric excess of the title compound.

Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. The choice of a chiral stationary phase (CSP) is crucial. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for resolving a wide range of chiral compounds, including amino alcohols.[10]

Instrumentation and Conditions (based on similar compounds): [11]

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Procedure:

-

Standard Preparation: Prepare a standard solution of a racemic mixture of 2-Amino-2-(4-chlorophenyl)ethanol hydrochloride in the mobile phase to determine the retention times of both enantiomers.

-

Sample Preparation: Accurately weigh and dissolve the sample of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Interpretation: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.

Protocol 4: Structural Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride.

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons in a molecule, allowing for structural verification.

Instrumentation and Sample Preparation:

-

Spectrometer: 400 MHz NMR spectrometer

-

Sample: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), as the hydrochloride salt is typically soluble in polar solvents.

Expected ¹H NMR Spectral Data (Predicted and based on similar structures): [12][13]

-

Aromatic Protons: Two doublets in the range of δ 7.3-7.5 ppm, integrating to 2H each, corresponding to the protons on the 4-chlorophenyl ring.

-

Methine Proton (CH-OH): A multiplet (or doublet of doublets) around δ 4.8-5.0 ppm, integrating to 1H.

-

Methine Proton (CH-NH₂): A multiplet around δ 4.0-4.2 ppm, integrating to 1H.

-

Hydroxyl and Amino Protons: Broad signals that may exchange with D₂O. In DMSO-d₆, these would appear as broader peaks.

Data Interpretation: The chemical shifts, splitting patterns, and integration values of the observed signals should be compared with the expected spectrum to confirm the structure of the compound.

Conclusion

(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a valuable and versatile chiral intermediate in pharmaceutical research. Its utility in the asymmetric synthesis of β-adrenergic agonists, such as precursors to Mirabegron, underscores the importance of stereochemistry in drug design. The protocols outlined in this guide provide a framework for the synthesis and quality control of this important building block, enabling researchers to confidently employ it in the development of novel and effective therapeutics. The combination of synthetic strategy, pharmacological understanding, and robust analytical methodology is essential for advancing drug discovery programs.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Mirabegron?

-

Urology Textbook. Mirabegron: Mechanism of Action, Adverse Effects, Contraindications, and Dosing.

-

Dr.Oracle. (2025, February 14). What is the mechanism of action of Myrbetriq (Mirabegron)?

-

Malik, S., et al. (2017). Profile of mirabegron in the treatment of overactive bladder: place in therapy. Therapeutic Advances in Urology, 9(5), 113-122.

-

NHS. (n.d.). About mirabegron.

-

Woo, A. Y., et al. (2009). Stereochemistry of an Agonist Determines Coupling Preference of β2-Adrenoceptor to Different G Proteins in Cardiomyocytes. Molecular Pharmacology, 75(1), 158-165.

-

Yamaguchi, O. (2002). Beta3-adrenoceptors in human detrusor muscle. Urology, 59(5 Suppl 1), 25-29.

-

Xiao, R. P., et al. (2009). Stereochemistry of an agonist determines coupling preference of beta2-adrenoceptor to different G proteins in cardiomyocytes. Molecular pharmacology, 75(1), 158-65.

-

Otsuka, A., et al. (2007). Beta3-adrenoceptors in urinary bladder. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 129(1), 31-5.

-

Andersson, K. E. (2017). On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder. International journal of molecular sciences, 18(4), 695.

-

Google Patents. (2019). Preparation method of mirabegron. CN109456277B.

-

Patsnap Synapse. (2025, May 21). What is the application of stereochemistry in drug design?

-

Qu, H. C., et al. (2015). Beta-3 adrenergic receptors could be significant factors for overactive bladder-related symptoms. International journal of clinical and experimental pathology, 8(9), 11863-70.

-

The Royal Society of Chemistry. (n.d.). Supporting information for - L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

-

Chhabra, N., et al. (2011). Stereochemistry in Drug Action. Journal, Indian Academy of Clinical Medicine, 12(2), 123-126.

-

Jóźwiak, K., et al. (2011). Effect of fenoterol stereochemistry on the β2 adrenergic receptor system: Ligand-directed chiral recognition. Chirality, 23(1), 7-16.

-

Google Patents. (2021). A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol. KR20210073972A.

-

Google Patents. (2016). Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol. CN105481705A.

-

Michel, M. C. (2020). β3‐Adrenoceptor Agonist Effects on the Urinary Bladder Beyond Detrusor Relaxation. LUTS: Lower Urinary Tract Symptoms, 12(1), 2-7.

-

Quick Company. (n.d.). An Improved Process For The Preparation Of Mirabegron.

-

ChemicalBook. (n.d.). Mirabegron synthesis.

-

Google Patents. (2016). A process for the preparation of mirabegron and its intermediates. WO2016024284A2.

-

BenchChem. (2025). A Comparative Guide to Enantiomeric Excess Determination of 2-(4-Chlorophenyl)ethanol by Chiral HPLC and Alternative Methods.

-

Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 164-171.

-

Iwata, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(19), 6255.

-

Google Patents. (2006). Processes for producing optically active 2-amino-1-phenylethanol derivatives. EP0924194B1.

-

Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.

-

PubChem. (n.d.). 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)-.

-

Siddiqui, M. R., et al. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science, 51(8), 777-791.

-

Scimplify. (n.d.). (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol (CAS NO : 391901-45-4).

-

Rocha, L. C., et al. (2013). Supplementary Information: Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

-

Achmem. (n.d.). (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride.

-

Phenomenex. (n.d.). The Chiral Notebook.

Sources

- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. achmem.com [achmem.com]

- 3. KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol - Google Patents [patents.google.com]

- 4. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]

- 5. Beta3-adrenoceptors in human detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. urology-textbook.com [urology-textbook.com]

- 7. What is the mechanism of Mirabegron? [synapse.patsnap.com]

- 8. Profile of mirabegron in the treatment of overactive bladder: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. About mirabegron - NHS [nhs.uk]

- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. minio.scielo.br [minio.scielo.br]

The Cornerstone of Chirality: (R)-2-Amino-2-(4-chlorophenyl)ethanol Hydrochloride in Modern Synthesis

In the intricate world of pharmaceutical and agrochemical development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, often dictates biological activity, with one enantiomer providing therapeutic benefits while the other may be inactive or even detrimental.[1] Chiral building blocks, enantiomerically pure compounds used as starting materials, are therefore indispensable tools for the modern synthetic chemist.[2] Among these, (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride has emerged as a valuable synthon, offering a unique combination of functionalities and a defined stereocenter for the construction of complex, high-value molecules.

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties is the foundation of its effective and safe application.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₁Cl₂NO | [3][4] |

| Molecular Weight | 208.09 g/mol | [3] |

| CAS Number | 1391448-75-1 | [3] |

| Appearance | Solid | |

| Purity | ≥98% | [3] |

| Storage | 2-8°C, sealed from moisture |

Safety Information:

(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a chemical substance that requires careful handling. The following hazard statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Enantioselective Synthesis: Crafting the Chiral Core

The synthesis of enantiomerically pure (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a critical step in its utilization. The most common and efficient strategy involves the asymmetric reduction of the prochiral ketone, 2-amino-4'-chloroacetophenone. Two powerful methodologies, biocatalytic reduction and chemocatalytic (Corey-Bakshi-Shibata, CBS) reduction, are presented here.

Method 1: Biocatalytic Reduction with Ketoreductases (KREDs)

Biocatalysis offers a green and highly selective approach to chiral synthesis, often providing exceptional enantiomeric excess (e.e.) under mild reaction conditions.[5] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols.

Workflow for Biocatalytic Reduction:

Caption: General workflow for the biocatalytic reduction of 2-amino-4'-chloroacetophenone.

Detailed Protocol: Whole-Cell Biocatalytic Reduction

This protocol is a representative procedure and may require optimization based on the specific ketoreductase and expression system used.

1. Preparation of the Biocatalyst:

- Transform E. coli BL21(DE3) cells with a plasmid containing a suitable ketoreductase gene known to produce the (R)-alcohol with high selectivity.

- Grow the recombinant E. coli in a suitable medium (e.g., LB broth with the appropriate antibiotic) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours.

- Harvest the cells by centrifugation and wash with a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0). The cell paste can be used directly or stored at -80°C.

2. Asymmetric Reduction:

- In a reaction vessel, suspend the E. coli cell paste in a phosphate buffer (pH 7.0).

- Add a cofactor regeneration system, typically D-glucose and glucose dehydrogenase (GDH), and NADP⁺.

- Dissolve 2-amino-4'-chloroacetophenone hydrochloride in the buffer (a co-solvent such as DMSO may be used to aid solubility, typically 1-5% v/v).

- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

- Monitor the reaction progress by TLC or HPLC.

3. Work-up and Purification:

- Once the reaction is complete, centrifuge the mixture to remove the cells.

- Extract the supernatant with an organic solvent such as ethyl acetate.

- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to yield (R)-2-Amino-2-(4-chlorophenyl)ethanol.

4. Hydrochloride Salt Formation:

- Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol).

- Slowly add a solution of HCl in the same solvent until precipitation is complete.

- Filter the precipitate and wash with cold solvent.

- Dry the solid under vacuum to obtain (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride.

| Parameter | Typical Value |

| Substrate Concentration | 10-50 g/L |

| Enantiomeric Excess (e.e.) | >99% |

| Yield | 85-95% |

Method 2: Asymmetric Chemocatalytic (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a borane source.[6] The predictability of the stereochemical outcome is a key advantage of this method.[7]

Mechanism of CBS Reduction:

Caption: Simplified mechanism of the CBS reduction.

Detailed Protocol: (R)-CBS Catalyzed Reduction

1. Catalyst Preparation (in situ):

- To a flame-dried, nitrogen-purged round-bottom flask, add (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) as a solution in toluene.

- Cool the solution to 0°C.

2. Reduction Reaction:

- Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (approximately 0.6-1.0 equivalents relative to the ketone) to the catalyst solution, maintaining the temperature at 0°C.

- After stirring for 10-15 minutes, add a solution of 2-amino-4'-chloroacetophenone hydrochloride in anhydrous THF dropwise over a period of 30-60 minutes. The amine hydrochloride should be neutralized with a non-nucleophilic base (e.g., triethylamine) prior to addition, or a protected version of the amine can be used.

- Stir the reaction mixture at 0°C to room temperature and monitor its progress by TLC or HPLC.

3. Work-up and Purification:

- Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.

- Warm the mixture to room temperature and stir for 30 minutes.

- Add 1 M HCl and stir for another 30 minutes.

- Extract the aqueous layer with ethyl acetate.

- Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography.

4. Hydrochloride Salt Formation:

- Follow the same procedure as described in the biocatalytic method.

| Parameter | Typical Value |

| Catalyst Loading | 5-10 mol% |

| Enantiomeric Excess (e.e.) | 90-98% |

| Yield | 75-90% |

Application as a Chiral Building Block: Synthesis of a β-Adrenergic Receptor Antagonist

Chiral amino alcohols are crucial precursors for the synthesis of β-blockers, a class of drugs used to manage cardiovascular diseases.[1] The (R)-enantiomer of 2-amino-2-(4-chlorophenyl)ethanol can be utilized in the synthesis of a hypothetical (R)-β-blocker.

Synthetic Scheme:

Caption: Synthesis of a hypothetical β-blocker from the chiral building block.

Detailed Protocol: Synthesis of (R)-2-(Isopropylamino)-2-(4-chlorophenyl)ethanol

1. N-Alkylation:

- To a solution of (R)-2-Amino-2-(4-chlorophenyl)ethanol (1 equivalent) in a suitable solvent such as methanol or ethanol, add acetone (1.5-2.0 equivalents).

- Stir the mixture at room temperature for 30 minutes to form the corresponding imine in situ.

- Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

- Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

2. Work-up and Purification:

- Quench the reaction by the slow addition of water.

- Remove the organic solvent under reduced pressure.

- Extract the aqueous residue with ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

- Purify the crude product by column chromatography to yield the desired N-isopropyl amino alcohol.

3. Hydrochloride Salt Formation (Optional):

- The purified product can be converted to its hydrochloride salt as previously described for improved stability and handling.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride.

1. Spectroscopic Analysis:

- ¹H NMR and ¹³C NMR: To confirm the chemical structure. Expected signals for the aromatic protons, the methine proton, and the methylene protons of the ethanol backbone should be observed at characteristic chemical shifts.

- IR Spectroscopy: To identify the key functional groups, including the O-H and N-H stretches of the alcohol and amine, and C-Cl and C=C stretches of the chlorophenyl ring.[8]

2. Chiral High-Performance Liquid Chromatography (HPLC):

- Chiral HPLC is the gold standard for determining the enantiomeric excess of the product.[2]

- A suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel® OD-H), is typically used.[9]

- The mobile phase usually consists of a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol).